molecular formula C8H4ClLi B14464617 lithium;1-chloro-3-ethynylbenzene CAS No. 73257-24-6

lithium;1-chloro-3-ethynylbenzene

Cat. No.: B14464617
CAS No.: 73257-24-6
M. Wt: 142.5 g/mol
InChI Key: UTEXSZNMFVQWCM-UHFFFAOYSA-N
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Description

Lithium;1-chloro-3-ethynylbenzene is an organometallic compound that combines lithium with 1-chloro-3-ethynylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.

    Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.

    Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.

    Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.

Scientific Research Applications

Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-ethynylbenzene: Lacks the lithium atom but has similar reactivity due to the ethynyl group.

    Lithium;1-chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.

    Lithium;1-bromo-3-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Lithium;1-chloro-3-ethynylbenzene is unique due to the presence of both lithium and the ethynyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various synthetic applications and research purposes.

Properties

CAS No.

73257-24-6

Molecular Formula

C8H4ClLi

Molecular Weight

142.5 g/mol

IUPAC Name

lithium;1-chloro-3-ethynylbenzene

InChI

InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1

InChI Key

UTEXSZNMFVQWCM-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC1=CC(=CC=C1)Cl

Origin of Product

United States

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